Phosphoric acid--4-methylpyridin-2-amine (1/1)

Description

Phosphoric acid–4-methylpyridin-2-amine (1/1) is a molecular complex formed via non-covalent interactions between phosphoric acid and 4-methylpyridin-2-amine. For instance, phosphoric acid is frequently employed as a catalyst or reactant in heterocyclic synthesis, as seen in the preparation of pyrido-pyrimidinone derivatives using polyphosphoric acid and 2-amino-4-methylpyridine . Such reactions typically involve acid-mediated cyclization or phosphorylation, suggesting that the target compound may form under similar conditions.

Properties

CAS No. |

847797-71-1 |

|---|---|

Molecular Formula |

C6H11N2O4P |

Molecular Weight |

206.14 g/mol |

IUPAC Name |

4-methylpyridin-2-amine;phosphoric acid |

InChI |

InChI=1S/C6H8N2.H3O4P/c1-5-2-3-8-6(7)4-5;1-5(2,3)4/h2-4H,1H3,(H2,7,8);(H3,1,2,3,4) |

InChI Key |

KFNZSSFIKZBBBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)N.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid–4-methylpyridin-2-amine typically involves the reaction of phosphoric acid with 4-methylpyridin-2-amine under controlled conditions. One common method involves mixing equimolar amounts of phosphoric acid and 4-methylpyridin-2-amine in a solvent such as water or ethanol, followed by heating the mixture to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 50°C to 100°C, and the product is isolated by crystallization or precipitation .

Industrial Production Methods: In an industrial setting, the production of phosphoric acid–4-methylpyridin-2-amine may involve continuous flow reactors to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure complete conversion. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Phosphoric acid–4-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

Substitution: Various halogenating agents, nucleophiles; reactions are conducted in solvents such as dichloromethane or acetonitrile at ambient or elevated temperatures

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction may produce reduced forms with different functional groups .

Scientific Research Applications

Applications in Organic Chemistry

1. Catalysis:

Phosphoric acid derivatives are known to act as effective catalysts in various organic reactions. The presence of the pyridine moiety enhances the catalytic activity due to its ability to stabilize transition states during chemical reactions. This property is particularly useful in reactions such as esterification and acylation, where the compound can facilitate the formation of intermediates more efficiently than traditional catalysts .

2. Synthesis of Pharmaceuticals:

The compound has been explored as a precursor for synthesizing pharmaceutical agents. For instance, derivatives of 4-methylpyridin-2-amine have been investigated for their potential as PET (Positron Emission Tomography) tracers, particularly for imaging inducible nitric oxide synthase (iNOS) in vivo . This application highlights the compound's relevance in medicinal chemistry and diagnostic imaging.

Applications in Materials Science

1. Flame Retardants:

Amine salts derived from phosphoric acid are utilized as intumescent flame-retardant additives in polymers. These compounds enhance the fire resistance of materials by forming a protective char layer when exposed to heat, thereby preventing ignition and slowing down combustion processes . The incorporation of phosphoric acid–4-methylpyridin-2-amine into polymer matrices can improve their safety profiles significantly.

2. Surface Modification:

The compound has been employed in surface modification techniques to enhance the adhesion properties of coatings and paints. By modifying surfaces with phosphoric acid derivatives, researchers can improve the wettability and bonding strength of coatings applied to various substrates .

Case Study 1: Pharmaceutical Applications

In a study investigating the use of 4-methylpyridin-2-amine derivatives as PET tracers, researchers synthesized several analogues and evaluated their efficacy in imaging iNOS activation in mouse models. The findings demonstrated that certain derivatives showed promising results for non-invasive imaging techniques, paving the way for further development of diagnostic tools .

Case Study 2: Flame Retardant Efficacy

A comprehensive evaluation of phosphoric acid-derived flame retardants revealed that incorporating phosphoric acid–4-methylpyridin-2-amine significantly enhanced the thermal stability and flame resistance of polymer composites. The study showcased the compound's ability to form a char layer that effectively insulated the underlying material from heat exposure .

Mechanism of Action

The mechanism by which phosphoric acid–4-methylpyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of inducible nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the production of nitric oxide, a molecule involved in inflammatory processes . This inhibition can reduce inflammation and oxidative stress, making the compound a potential therapeutic agent for related conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Phosphoric Acid–4-Methylpyridin-2-amine (1/1) with Analogous Complexes

Key Comparisons

Synthetic Methodology: The target compound likely forms under milder conditions compared to the pyrido-pyrimidinone derivative, which requires prolonged heating (110°C, 5 hours) and polyphosphoric acid . Phosphoric acid’s weaker acidity relative to polyphosphoric acid may result in a less stabilized but more reversible complex. In contrast, chlorophyll–phosphate esters rely on solvent polarity for separation, emphasizing the role of environmental factors in stabilizing phosphate-containing complexes .

Stability and Reactivity: Phosphoric acid–amine complexes are expected to exhibit pH-dependent stability due to protonation equilibria. This contrasts with covalent phosphate esters (e.g., chlorophyll derivatives), where enzymatic dephosphorylation is critical for biological function . The pyrido-pyrimidinone product from demonstrates thermal stability under acidic conditions, whereas the target compound may dissociate at elevated temperatures or extreme pH.

Functional Applications: Fluorescence properties are highlighted in phosphoric ester systems (), suggesting that the target complex could be studied for optoelectronic applications if π-conjugation is present.

Research Findings and Limitations

- Structural Insights: No crystallographic data for the target compound is provided, but SHELX-based methods () are widely used for similar small-molecule refinements. Computational modeling could predict interaction motifs.

- Biological Relevance : The dephosphorylation of chlorophyll–phosphate esters () suggests that phosphoric acid–amine complexes may undergo similar transformations in biological systems, warranting enzymatic studies.

- Synthetic Challenges: Unlike the pyrido-pyrimidinone synthesis (), the target compound’s non-covalent nature may require precise stoichiometric control to isolate the 1:1 adduct.

Biological Activity

Phosphoric acid--4-methylpyridin-2-amine (1/1) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

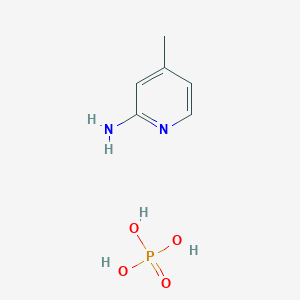

Phosphoric acid--4-methylpyridin-2-amine is a hybrid compound that combines the properties of phosphoric acid with 4-methylpyridin-2-amine. The chemical structure can be represented as follows:

- Phosphoric Acid:

- 4-Methylpyridin-2-Amine:

This combination may enhance the solubility and bioavailability of the amine component while providing additional functional properties from the phosphoric acid moiety.

The biological activity of 4-methylpyridin-2-amine derivatives has been linked to several mechanisms:

- Inhibition of Enzymatic Activity: Compounds similar to 4-methylpyridin-2-amine have shown potential in inhibiting various enzymes, which is crucial for therapeutic effects in diseases like cancer and neurodegenerative disorders .

- Modulation of Ion Channels: Research indicates that pyridine derivatives can act on potassium channels, potentially restoring impulse conduction in demyelinated fibers, which is significant for conditions such as Multiple Sclerosis .

- Anti-inflammatory Effects: Some studies suggest that derivatives can exert anti-inflammatory effects by interacting with specific receptors involved in inflammatory pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of phosphoric acid--4-methylpyridin-2-amine and its derivatives:

| Study | Biological Activity | Mechanism | IC50 Values |

|---|---|---|---|

| Hunt et al. (2009) | Inhibition of Lck kinase | Enzyme inhibition | 0.12 nM |

| Study on 4-amino-pyridine | Restoration of impulse conduction | Ion channel modulation | Micromolar range |

| Recent studies on aminopyridine derivatives | Anti-inflammatory effects | Receptor interaction | Not specified |

Case Study 1: Neuroprotection in Multiple Sclerosis

A study investigated the effects of 4-methylpyridin-2-amine derivatives on demyelinated neurons. The results demonstrated that these compounds could significantly improve conduction velocity in affected fibers, suggesting a neuroprotective role and potential therapeutic application in Multiple Sclerosis .

Case Study 2: Anti-inflammatory Properties

In another research project, the anti-inflammatory effects of aminopyridine derivatives were assessed using animal models. The findings indicated a marked reduction in inflammatory markers following treatment, highlighting their potential use as anti-inflammatory agents in various diseases .

Q & A

Q. What are the recommended methods for synthesizing and characterizing phosphoric acid–4-methylpyridin-2-amine (1/1)?

A co-crystal of phosphoric acid and 4-methylpyridin-2-amine can be synthesized via solvent evaporation or mechanochemical grinding. Key steps include stoichiometric mixing of equimolar ratios (1:1) of the two components in a polar solvent (e.g., ethanol or water) under controlled pH conditions. Post-synthesis, characterization should include:

- Single-crystal X-ray diffraction (SC-XRD) to confirm the co-crystal structure and hydrogen-bonding interactions. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis .

- Thermogravimetric analysis (TGA) to assess thermal stability and dehydration behavior.

- Solid-state NMR to probe protonation states and molecular interactions.

Q. How can researchers ensure the purity of phosphoric acid–4-methylpyridin-2-amine (1/1) in experimental workflows?

Purity validation requires orthogonal analytical methods:

- HPLC-MS with a C18 column and acidic mobile phase (e.g., 0.1% formic acid) to detect residual solvents or unreacted starting materials.

- Elemental analysis to verify stoichiometry.

- Powder X-ray diffraction (PXRD) to confirm phase homogeneity and rule out polymorphic impurities. Cross-reference experimental PXRD patterns with simulated data from SC-XRD results .

Advanced Research Questions

Q. What mechanistic insights exist for the role of phosphoric acid–4-methylpyridin-2-amine in asymmetric catalysis?

Chiral phosphoric acids (CPAs) are known to catalyze asymmetric reactions via hydrogen-bonding and ion-pair interactions. Computational studies (DFT) suggest that the 4-methylpyridin-2-amine component may act as a Brønsted base, modulating the acidity of the phosphoric acid proton. For example, in Minisci-type reactions, the co-crystal could stabilize radical intermediates through hydrogen-bonding networks, as observed in analogous systems . Experimental validation would involve:

- Kinetic isotope effect (KIE) studies to identify rate-limiting steps.

- Non-linear effect (NLE) analysis to probe enantioselectivity mechanisms.

Q. How do environmental conditions (pH, temperature) affect the stability and reactivity of this co-crystal?

Phosphoric acid derivatives are sensitive to pH and temperature:

- Acidic conditions may protonate the pyridin-2-amine group, disrupting co-crystal hydrogen bonds. Maintain neutral to mildly acidic pH (5–7) during synthesis and storage .

- Elevated temperatures (>100°C) risk decomposition, as shown in TGA profiles. For catalytic applications, operate below the decomposition threshold and monitor reactivity via in-situ FTIR or Raman spectroscopy.

Q. What computational strategies are effective for modeling the co-crystal’s supramolecular interactions?

- Periodic DFT calculations (e.g., using VASP or Quantum ESPRESSO) to model hydrogen-bonding networks and lattice energies.

- Molecular dynamics (MD) simulations in explicit solvent to study dissolution behavior.

- Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions from SC-XRD data .

Q. How can researchers resolve contradictions in crystallographic data for this co-crystal?

Discrepancies in reported structures may arise from:

- Disorder in the phosphoric acid moiety , resolved via anisotropic refinement in SHELXL .

- Solvent inclusion artifacts , addressed by repeating synthesis under anhydrous conditions.

- Twinned crystals , mitigated by using SHELXD for structure solution and Olex2 for visualization.

Methodological Challenges and Solutions

Q. What are the limitations of using SHELX programs for refining this co-crystal’s structure?

SHELXL excels in small-molecule refinement but struggles with:

Q. How can researchers design experiments to probe the co-crystal’s biological interactions?

- Surface plasmon resonance (SPR) to study binding kinetics with biomolecules.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters.

- Cellular uptake studies using fluorescently tagged analogues (e.g., via Suzuki coupling to install fluorophores on the pyridine ring).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.